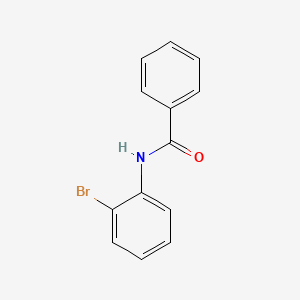
Phosphine oxide, bis(2-methoxyphenyl)-
説明
Phosphine oxide, bis(2-methoxyphenyl)- is a type of phosphine oxide. Phosphine oxides are compounds that contain a phosphorus atom bonded to an oxygen atom and three other groups . They are widely used in various applications, including as photoinitiators in the preparation of dental composites and as large band-gap materials used to host blue TADF-based OLEDs .
Synthesis Analysis
The synthesis of phosphine oxide, bis(2-methoxyphenyl)- involves several steps. One common method involves the reaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach has been used to synthesize a wide variety of phosphines, including bis(2-methoxyphenyl)(2,4-dibromophenyl)phosphine .Molecular Structure Analysis
The molecular structure of phosphine oxide, bis(2-methoxyphenyl)- can be analyzed using various spectroscopic techniques, including H-1, C-13, and P-31 NMR spectroscopy . Single-crystal X-ray analysis can also be applied for structure elucidation .Chemical Reactions Analysis
Phosphine oxide, bis(2-methoxyphenyl)- can participate in various chemical reactions. For example, it can be used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of phosphine oxide, bis(2-methoxyphenyl)- can be determined using various analytical techniques. For example, its molecular formula is CHOP, its average mass is 322.337 Da, and its monoisotopic mass is 322.112274 Da .科学的研究の応用
Synthesis and Characterization
- Methoxyphenyl Substituted Bis(picolyl)phosphines and Phosphine Oxides : These compounds have been synthesized and characterized by NMR spectroscopy and X-ray analysis. They are important for understanding the molecular structure of similar phosphine oxides (Hettstedt et al., 2016).
Analytical Applications
- Serotonin-Selective Membrane Electrodes : Phosphine oxides, such as tris(2-ethylhexyl)phosphine oxide, have been used to construct serotonin-selective membrane electrodes. These electrodes exhibit remarkable selectivity and sensitivity for serotonin detection (Ueda et al., 2006).
Quantum Chemical Studies
- Study of 2-Phosphinylphenol Derivatives : Quantum chemical studies have been conducted to understand the chemical behavior of phosphine oxides, including bis(2-methoxyphenyl)phenylphosphine oxide. These studies provide insight into the chemical shifts and bonding in such compounds (Levy et al., 1999).
Electroluminescence and Photophysical Properties
- Novel Light-Emitting Ternary Eu3+ Complexes : Phosphine oxides have been used in designing light-emitting complexes for electroluminescence. These complexes are notable for their strong absorption and efficient energy transfer (Xu et al., 2010).
Oxidation Agent
- Bis (p-methoxyphenyl) selenoxide as Oxidizing Agent : Phosphine oxides, such as bis(p-methoxyphenyl) selenoxide, have been found useful as oxidizing agents in various chemical reactions (Otsubo & Ogura, 1986).
Coordination Chemistry
- Lanthanum Complexes with Phosphide Ligands : Phosphine oxides, including those with bis(o-methoxyphenyl)phosphide ligands, have been used to prepare complexes with lanthanides, contributing to coordination chemistry (Aspinall et al., 1993).
Polymer Science
- Synthesis of Phosphine Oxide-Containing Polymers : Phosphine oxides have been utilized in the synthesis of polymers with special properties like low glass transition temperature and high char yield (Türel et al., 2013).
Chemical Rearrangements
- (2-Hydroxyphenylmethylene)bis(phosphine oxides) Rearrangement : These compounds undergo rearrangements under certain conditions, which is important for understanding their chemical behavior (Bovin et al., 1994).
Chiral Synthesis
- Chiral Synthesis Involving Phosphine Oxides : Optically active phosphine oxides have been used to synthesize chiral compounds, contributing to the field of stereoselective synthesis (Harmat & Warren, 1990).
Flame Retardant Properties
- Flame Retardant Bis(4-carboxyphenyl) Phenyl Phosphine Oxide : This novel phosphorous flame retardant, first prepared in the 1990s, has potential for further development and application in materials science (Peng, 2006).
Safety and Hazards
将来の方向性
The future directions in the research and application of phosphine oxide, bis(2-methoxyphenyl)- could involve the design of new phosphines of various structures and the tuning of their properties . The use of phosphines in organocatalysis and asymmetric organocatalysis is a major field of application after metal-complex catalysis .
特性
IUPAC Name |
bis(2-methoxyphenyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXORYWUKRJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[P+](=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458428 | |
| Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine oxide, bis(2-methoxyphenyl)- | |
CAS RN |
71360-04-8 | |
| Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3056344.png)


![S-[(Diethoxyphosphoryl)methyl] ethanethioate](/img/structure/B3056350.png)








![Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3056366.png)
